3-Octene, 2,2-dimethyl-, (E)- 3-Octene, 2,2-dimethyl-, (E)-
Brand Name: Vulcanchem
CAS No.: 62187-13-7
VCID: VC19497225
InChI: InChI=1S/C10H20/c1-5-6-7-8-9-10(2,3)4/h8-9H,5-7H2,1-4H3
SMILES:
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol

3-Octene, 2,2-dimethyl-, (E)-

CAS No.: 62187-13-7

Cat. No.: VC19497225

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

3-Octene, 2,2-dimethyl-, (E)- - 62187-13-7

Specification

CAS No. 62187-13-7
Molecular Formula C10H20
Molecular Weight 140.27 g/mol
IUPAC Name 2,2-dimethyloct-3-ene
Standard InChI InChI=1S/C10H20/c1-5-6-7-8-9-10(2,3)4/h8-9H,5-7H2,1-4H3
Standard InChI Key PWMYBNYORINWQV-UHFFFAOYSA-N
Canonical SMILES CCCCC=CC(C)(C)C

Introduction

Molecular and Structural Characteristics

Basic Molecular Properties

(E)-2,2-Dimethyl-3-octene has the molecular formula C₁₀H₂₀ and a molecular weight of 140.27 g/mol . Its IUPAC name is (E)-2,2-dimethyloct-3-ene, and its CAS registry number is 62187-13-7 . The compound’s structure features a seven-carbon chain (excluding the methyl-substituted second carbon) with a trans-configured double bond at the third position.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₂₀
Molecular Weight140.27 g/mol
IUPAC Name(E)-2,2-dimethyloct-3-ene
CAS Number62187-13-7
SMILES NotationCC(CCCCC)=C(C)C
InChI KeyPWMYBNYORINWQV-UHFFFAOYSA-N

Stereochemical Features

The (E)-configuration denotes that the two highest-priority substituents on the double-bonded carbons (the methyl group at C2 and the alkyl chain at C4) are on opposite sides. This trans arrangement reduces steric hindrance compared to the cis (Z) isomer, leading to greater thermodynamic stability. The double bond’s position and branching influence the compound’s physical properties, such as boiling point (−10°C to −5°C) and density (0.72–0.74 g/cm³), though experimental data for this specific isomer remains limited .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

(E)-2,2-Dimethyl-3-octene can be synthesized via several routes:

Dehydration of Alcohols

Dehydration of 2,2-dimethyl-3-octanol using acid catalysts (e.g., H₂SO₄ or H₃PO₄) at elevated temperatures (150–200°C) yields the alkene through an E1 or E2 elimination mechanism. This method favors the formation of the trans isomer due to reduced steric strain in the transition state.

Wittig Reaction

The Wittig reaction between a suitable ylide (e.g., methyltriphenylphosphonium bromide) and a ketone or aldehyde precursor provides a stereoselective route to the alkene. For example, reacting 2,2-dimethylhexanal with the ylide generates the target compound with high (E)-selectivity.

Elimination of Alkyl Halides

Treatment of 2,2-dimethyl-3-octyl halides (e.g., bromide or chloride) with strong bases (e.g., KOtBu) in polar aprotic solvents (e.g., DMSO) promotes β-elimination, forming the double bond. Steric effects from the methyl groups favor trans-configuration.

Industrial Production Methods

Industrial synthesis typically employs continuous-flow dehydration reactors to maximize yield and purity. Catalytic dehydrogenation of 2,2-dimethyloctane over platinum or palladium catalysts at high temperatures (300–400°C) is another scalable approach, though it requires careful control to avoid over-oxidation.

Chemical Reactivity and Reaction Pathways

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, yielding 2,2-dimethyloctane. This reaction is quantitative under mild conditions (25°C, 1 atm H₂) .

Halogenation

Electrophilic addition of halogens (e.g., Br₂ or Cl₂) to the double bond produces vicinal dihalides. For example, bromination in CCl₄ yields (E)-2,2-dimethyl-3,4-dibromooctane as the major product.

Oxidation

Oxidation with KMnO₄ in acidic or neutral conditions generates diols (e.g., 2,2-dimethyl-3,4-octanediol), while ozonolysis followed by reductive workup produces two carbonyl compounds: acetone and pentanal.

Reaction TypeReagents/ConditionsMajor Product(s)
HydrogenationH₂, Pd/C, 25°C2,2-Dimethyloctane
HalogenationBr₂, CCl₄, 25°C(E)-2,2-Dimethyl-3,4-dibromooctane
OxidationKMnO₄, H₂O, 0°C2,2-Dimethyl-3,4-octanediol
HydrohalogenationHCl, 25°C2,2-Dimethyl-3-chlorooctane

Applications in Scientific Research

Mechanistic Studies in Organic Chemistry

The compound’s well-defined stereochemistry and reactivity make it a model substrate for investigating:

  • Stereoelectronic Effects: How substituent orientation influences reaction pathways (e.g., in electrophilic additions).

  • Catalytic Hydrogenation Kinetics: Role of steric bulk in metal-catalyst interactions.

Polymer Science

(E)-2,2-Dimethyl-3-octene serves as a comonomer in the production of linear low-density polyethylene (LLDPE), where its branching improves flexibility and impact resistance.

Comparison with Structural Analogs

(Z)-2,2-Dimethyl-3-Octene

The cis isomer exhibits a higher boiling point due to dipole-dipole interactions but is less thermally stable.

2,2-Dimethyl-4-Octene

Positional isomerism shifts the double bond to C4, altering reactivity in Diels-Alder and polymerization reactions.

Table 3: Comparative Properties of Dimethyloctene Isomers

CompoundDouble Bond PositionConfigurationBoiling Point (°C)Density (g/cm³)
(E)-2,2-Dimethyl-3-octeneC3–C4Trans~120–1250.73
(Z)-2,2-Dimethyl-3-octeneC3–C4Cis~130–1350.75
2,2-Dimethyl-4-octeneC4–C5Trans/Cis~115–1200.71

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